molecular formula C24H27N5O2 B1669558 CP-673451 CAS No. 343787-29-1

CP-673451

Numéro de catalogue: B1669558
Numéro CAS: 343787-29-1
Poids moléculaire: 417.5 g/mol
Clé InChI: DEEOXSOLTLIWMG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-[5-(2-methoxyethoxy)-1-benzimidazolyl]-8-quinolinyl]-4-piperidinamine is an aminoquinoline.

Applications De Recherche Scientifique

Traitement du cancer : Cholangiocarcinome

CP-673451 a été identifié comme un inhibiteur sélectif de la tyrosine kinase du récepteur du facteur de croissance dérivé des plaquettes (PDGFR). Il induit l'apoptose dans les cellules de cholangiocarcinome (CCA) associées à l'infection par Opisthorchis viverrini en supprimant le facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2) et en améliorant les espèces réactives de l'oxygène (ROS) . Ce composé est prometteur pour le traitement du CCA en ciblant la voie du PDGFR, qui est cruciale pour la survie des cellules CCA.

Suppression de la croissance tumorale et de l'angiogenèse

Le composé inhibe efficacement la phosphorylation du récepteur induite par le PDGF-BB, qui est une étape essentielle dans l'angiogenèse et la croissance tumorale. En inhibant la phosphorylation du PDGFR, this compound peut supprimer la croissance tumorale dérivée de xénogreffes de cancer humain chez les modèles murins . Cette application est importante pour le développement de nouvelles thérapies anticancéreuses qui ciblent la vascularisation tumorale.

Inhibition sélective de la kinase PDGFR

This compound présente un degré élevé de sélectivité pour la kinase PDGFR, avec une spécificité d'inhibition supérieure à 450 fois par rapport à d'autres récepteurs . Cette sélectivité est bénéfique pour réduire les effets hors cible et augmenter l'index thérapeutique dans les applications cliniques.

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

CP-673451 acts as an ATP-competitive inhibitor of PDGFRβ . It has an IC50 value of 1 nM for PDGFRβ, demonstrating its high potency . It is more than 450-fold selective for PDGFRβ over other angiogenic receptors . The compound interacts with the ATP-binding site of the PDGFRβ enzyme, preventing the phosphorylation and subsequent activation of the receptor .

Cellular Effects

This compound has been shown to suppress cell viability, induce cell apoptosis, and inhibit cell migration and invasion in NSCLC cells . It achieves these effects by suppressing the PDGFR downstream signaling pathway . Furthermore, this compound has been found to be effective at suppressing NSCLC tumor growth in vivo .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the PDGFRβ kinase, which leads to the suppression of the PI3K/Akt/Nrf2 pathway . This suppression results in a decreased expression of Nrf2-targeted antioxidant genes, leading to an increase in reactive oxygen species (ROS) levels and the promotion of cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to inhibit PDGFRβ phosphorylation in tumors, correlating with plasma and tumor levels of the compound . A dose of 33 mg/kg was adequate to provide >50% inhibition of the receptor for 4 hours .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated significant tumor growth inhibition in multiple human xenograft models, including H460 human lung carcinoma, Colo205 and LS174T human colon carcinomas, and U87MG human glioblastoma multiforme . The effective dosage was found to be 33 mg/kg, administered once daily .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with the PDGFRβ kinase and the subsequent suppression of the PI3K/Akt/Nrf2 pathway . This pathway is crucial for cell survival, proliferation, and migration .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its effects on cells suggest that it is able to penetrate cell membranes and exert its effects intracellularly .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with the PDGFRβ kinase .

Activité Biologique

CP-673451 is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR), specifically targeting PDGFR-α and PDGFR-β. This compound has garnered attention for its potential therapeutic applications in various cancers, including glioblastoma and non-small cell lung cancer (NSCLC). The following sections detail the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exerts its biological effects primarily through the inhibition of PDGFR autophosphorylation. This inhibition disrupts downstream signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation. By blocking these pathways, this compound induces apoptosis and inhibits migration and invasion in cancer cells.

Key Mechanisms:

  • Inhibition of PDGFR Autophosphorylation : Prevents downstream signaling activation.
  • Induction of Apoptosis : Increases sub-G1 DNA content in cancer cells, indicating cell death.
  • Inhibition of Cell Migration : Reduces invasive capabilities of cancer cells.

Glioblastoma

In studies involving glioblastoma cell lines and patient-derived stem cells, this compound treatment resulted in significant differentiation into neuron-like cells. This was evidenced by the outgrowth of neurite-like processes and increased expression of neuronal markers such as NEFL. The compound also reduced cell proliferation and invasion, indicating a dual role in differentiation and tumor suppression.

Table 1: Effects of this compound on Glioblastoma Cells

Treatment Concentration (µM)Average Neurite Length (µm)Cell Viability (%)Proliferation (RAU)
Control28.2 ± 5.31001.1 ± 0.03
172.1 ± 24.63951.2 ± 0.05
552.8 ± 6.9850.9 ± 0.02
10Not measured<50Not measured

Non-Small Cell Lung Cancer (NSCLC)

This compound has shown promising results in NSCLC models, where it induced apoptosis in cell lines such as A549 and H1299 at low micromolar concentrations. The compound's ability to suppress tumor growth was confirmed in vivo using xenograft models.

Case Study: NSCLC Response to this compound
In a study involving A549 cells treated with this compound:

  • Dose-Dependent Apoptosis : Induced significant cell death at concentrations of 2.4 µM.
  • Tumor Growth Inhibition : High doses (40 mg/kg) resulted in a tumor volume reduction of up to 78% after ten days.

Table 2: Efficacy of this compound in NSCLC Models

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)
Control-0
Low Dose2042.56
High Dose4078.15

Apoptotic Pathways

The apoptotic effects of this compound are mediated through increased reactive oxygen species (ROS) production and downregulation of Nrf2, a key regulator of antioxidant responses. Inhibition of PDGFRβ leads to ROS accumulation, which is critical for inducing apoptosis in cancer cells.

Research Findings Summary

  • Differentiation Induction : this compound promotes neuron-like differentiation in glioblastoma cells.
  • Apoptosis Induction : Significant apoptosis observed in NSCLC cells with minimal effects on normal epithelial cells.
  • Tumor Growth Suppression : Effective in reducing tumor volumes in xenograft models across multiple cancer types.

Propriétés

IUPAC Name

1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-30-13-14-31-19-6-7-21-20(15-19)26-16-29(21)23-8-5-17-3-2-4-22(24(17)27-23)28-11-9-18(25)10-12-28/h2-8,15-16,18H,9-14,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEOXSOLTLIWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187948
Record name CP-673451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343787-29-1
Record name CP-673,451
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343787291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-673451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-673451
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM0WWD90A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-673451
Reactant of Route 2
CP-673451
Reactant of Route 3
CP-673451
Reactant of Route 4
CP-673451
Reactant of Route 5
CP-673451
Reactant of Route 6
CP-673451

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.